molecular formula C16H18FNO2S B2907273 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide CAS No. 1797985-67-1

2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2907273
CAS RN: 1797985-67-1
M. Wt: 307.38
InChI Key: XRCJPJMCMVECHD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, also known as FLEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. FLEA belongs to the class of compounds known as acetamides and has been studied for its potential use in treating various medical conditions. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is not fully understood. However, studies have shown that 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide acts on the opioid and serotonin receptors in the brain. 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain relief. 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has also been shown to modulate the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to reduce pain and inflammation. 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has also been shown to have anxiolytic and antidepressant effects. Additionally, 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide in lab experiments is its potent analgesic effect. 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to be more effective than other commonly used pain relievers in animal models of pain. Additionally, 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to have anxiolytic and antidepressant effects, which could be useful in studying the effects of stress and depression on behavior. One limitation of using 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments.

Future Directions

For research on 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide include the development of 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide analogs, the use of 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide in combination with other drugs, and further studies to understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide involves the reaction of 4-fluoroacetophenone with 2-amino-2-(5-methylthiophen-2-yl)ethylamine in the presence of acetic anhydride. The resulting product is then treated with methanol and hydrochloric acid to yield 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide. The synthesis method is relatively straightforward and has been reported in the scientific literature.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been studied for its potential use in treating various medical conditions. One area of research is its use as an analgesic or pain reliever. Studies have shown that 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has a potent analgesic effect in animal models of pain. 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has also been studied for its potential use in treating anxiety and depression. Animal studies have shown that 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has anxiolytic and antidepressant effects. Additionally, 2-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been studied for its potential use in treating inflammation and cancer.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-11-3-8-15(21-11)14(20-2)10-18-16(19)9-12-4-6-13(17)7-5-12/h3-8,14H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCJPJMCMVECHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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